molecular formula C10H10ClN3O2S2 B2361599 6-Chloro-N,5-dimethyl-N-(1,3-thiazol-2-YL)pyridine-3-sulfonamide CAS No. 1385451-55-7

6-Chloro-N,5-dimethyl-N-(1,3-thiazol-2-YL)pyridine-3-sulfonamide

Cat. No. B2361599
CAS RN: 1385451-55-7
M. Wt: 303.78
InChI Key: HPLVKGDMUDQZHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .


Synthesis Analysis

Thiazoles can be synthesized by interacting aminonitrile with salts and esters of dithioacids carbon oxysulfide, carbon disulfide, and isothiocyanates .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .


Chemical Reactions Analysis

The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Scientific Research Applications

Sulfonamides, including compounds like 6-Chloro-N,5-dimethyl-N-(1,3-thiazol-2-YL)pyridine-3-sulfonamide, play a crucial role in a variety of scientific research applications due to their versatile biological activities and chemical properties. These compounds are central to the development of new therapeutic agents and diagnostic tools across various fields of medicine and biochemistry.

Application in Carbonic Anhydrase Inhibition

One of the significant applications of sulfonamides is their role as carbonic anhydrase (CA) inhibitors. The inhibition of CA enzymes, which are pivotal in physiological processes such as respiration and pH homeostasis, finds therapeutic use in treating conditions like glaucoma, epilepsy, and certain cancers. Research has shown that sulfonamides incorporating NO-donating moieties can act as selective antiglaucoma drugs by targeting CA II, and as antitumor agents by targeting CA IX/XII, indicating their importance in developing novel drugs with improved efficacy and specificity (Carta, Scozzafava, & Supuran, 2012).

Advancements in Tyrosine Kinase Inhibition

Sulfonamide compounds are also explored for their potential in inhibiting tyrosine kinases, enzymes that play a critical role in the signaling pathways involved in cell division and cancer progression. The development of sulfonamide-based tyrosine kinase inhibitors, such as pazopanib, highlights their application in creating anticancer agents. These compounds exhibit significant antitumor activity, underscoring their utility in cancer research and therapy (Gulcin & Taslimi, 2018).

Role in Environmental Safety and Pollution Mitigation

Beyond their medical applications, sulfonamides are investigated for their environmental impact, particularly concerning emerging pollutants like per- and polyfluoroalkyl substances (PFASs). Research into the environmental behavior, fate, and effects of sulfonamide compounds contributes to understanding their role in pollution and potential risks to ecosystem health and human safety (Wang et al., 2019).

properties

IUPAC Name

6-chloro-N,5-dimethyl-N-(1,3-thiazol-2-yl)pyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O2S2/c1-7-5-8(6-13-9(7)11)18(15,16)14(2)10-12-3-4-17-10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPLVKGDMUDQZHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1Cl)S(=O)(=O)N(C)C2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-N,5-dimethyl-N-(1,3-thiazol-2-YL)pyridine-3-sulfonamide

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